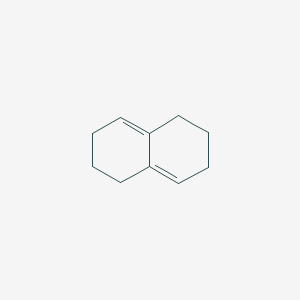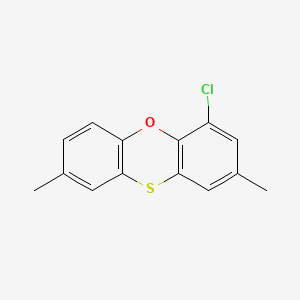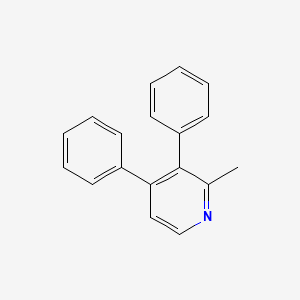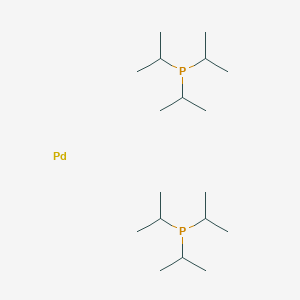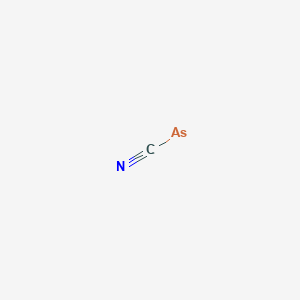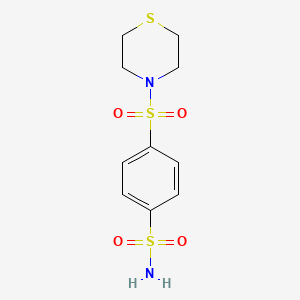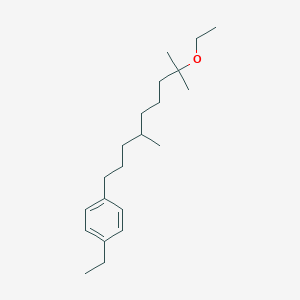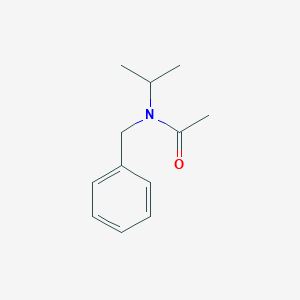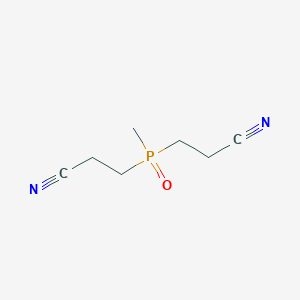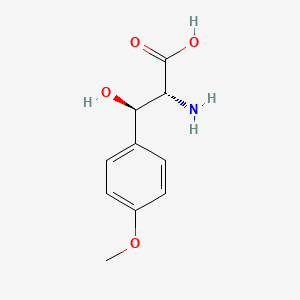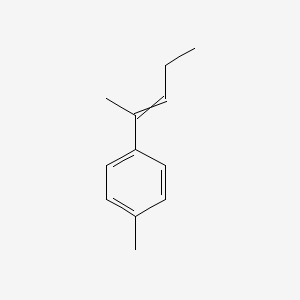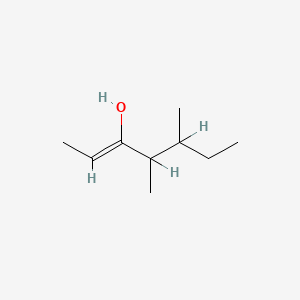
4,5-Dimethyl-2-hepten-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-hepten-3-ol is an organic compound with the molecular formula C9H18O It is a member of the alcohol family and features a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-hepten-3-ol can be achieved through several methods. One common approach involves the reduction or catalytic hydrogenation of methylheptenone . Another method includes the reaction of geranonitrile with alcoholic potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The double bond in the compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in halogenated compounds.
Scientific Research Applications
4,5-Dimethyl-2-hepten-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-hepten-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The double bond in the compound also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hepten-3-ol: Similar structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-2-heptanol: Saturated version of 4,5-Dimethyl-2-hepten-3-ol.
4,5-Dimethyl-2-hexen-3-ol: Similar structure with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a double bond and two methyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
55956-37-1 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(Z)-4,5-dimethylhept-2-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6- |
InChI Key |
HYWAFUMZYFOODP-TWGQIWQCSA-N |
Isomeric SMILES |
CCC(C)C(C)/C(=C/C)/O |
Canonical SMILES |
CCC(C)C(C)C(=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


